molecular formula C7H6ClN3 B1328139 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1040683-00-8

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1328139
CAS No.: 1040683-00-8
M. Wt: 167.59 g/mol
InChI Key: RTDLKNOVHGITIF-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with an appropriate amine under high temperature and pressure . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can have different functional groups such as hydroxyl, methoxy, or amino groups .

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways within cells, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and amino groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDLKNOVHGITIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649819
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040683-00-8
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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